molecular formula C19H24N2O3S B296300 N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide

N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide

Katalognummer B296300
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: WTLYCZOHBNXUPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, commonly known as DMAPT, is a synthetic compound that has been the subject of extensive scientific research in recent years. DMAPT has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.

Wirkmechanismus

The mechanism of action of DMAPT is not fully understood, but it is thought to involve the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell growth, and survival. DMAPT has been shown to inhibit the phosphorylation of IκB kinase (IKK), which is an upstream regulator of NF-κB. This inhibition leads to the suppression of NF-κB activity and the downregulation of genes that promote cell growth and survival.
Biochemical and Physiological Effects:
DMAPT has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of NF-κB. DMAPT has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of DMAPT is its potential therapeutic applications in cancer treatment and inflammation. It has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in vitro and in vivo. However, one limitation of DMAPT is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of DMAPT. One direction is the development of more efficient synthesis methods to improve the yield and purity of DMAPT. Another direction is the study of DMAPT in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the potential use of DMAPT in the treatment of other diseases, such as autoimmune disorders, should be explored. Finally, the development of more soluble forms of DMAPT for in vivo administration should be investigated.
Conclusion:
In conclusion, DMAPT is a synthetic compound that has potential therapeutic applications in cancer treatment and inflammation. Its mechanism of action involves the inhibition of NF-κB activity, which leads to the downregulation of genes that promote cell growth and survival. While DMAPT has shown promise in laboratory studies, further research is needed to fully understand its potential therapeutic applications.

Synthesemethoden

DMAPT can be synthesized by reacting 3,4-dimethylphenylamine with methylsulfonyl chloride and 2-phenylethylamine in the presence of acetic anhydride. This reaction results in the formation of DMAPT as a white crystalline solid with a melting point of 130-132°C.

Wissenschaftliche Forschungsanwendungen

DMAPT has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DMAPT has also been shown to inhibit the activity of nuclear factor-κB (NF-κB), a transcription factor that is involved in the regulation of genes that promote cell growth and survival.
In addition to cancer treatment, DMAPT has also been studied for its potential anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Eigenschaften

Molekularformel

C19H24N2O3S

Molekulargewicht

360.5 g/mol

IUPAC-Name

N-(3,4-dimethylphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide

InChI

InChI=1S/C19H24N2O3S/c1-15-9-10-18(13-16(15)2)20-19(22)14-21(25(3,23)24)12-11-17-7-5-4-6-8-17/h4-10,13H,11-12,14H2,1-3H3,(H,20,22)

InChI-Schlüssel

WTLYCZOHBNXUPQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)C

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.